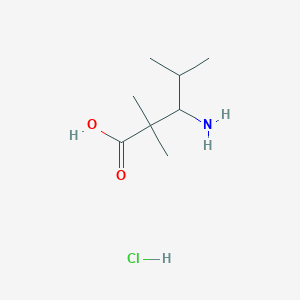
3-Amino-2,2,4-trimethylpentanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2,2,4-trimethylpentanoic acid hydrochloride is a chemical compound with the CAS Number: 180181-21-9 . It has a molecular weight of 195.69 and its IUPAC name is this compound . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17NO2.ClH/c1-5(2)6(9)8(3,4)7(10)11;/h5-6H,9H2,1-4H3,(H,10,11);1H . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties : The compound has been used in studies focusing on the synthesis and resolution of specific amino acids, such as those found in AM-toxins. For instance, it was involved in the preparation of L-forms of certain amino acids through processes like hydrolysis and decarboxylation (Shimohigashi, Lee, & Izumiya, 1976).
Pharmacological Studies : It has been studied for its effects on renal transport in the context of nephrotoxic substances. For example, its metabolites were examined for their influence on the transport of organic anions and cations in renal cortical slices (Lock, Strasser, Bus, & Charbonneau, 1993).
Protein Binding Studies : The compound's derivatives have been investigated for their binding properties to specific proteins like alpha 2u-globulin, which plays a role in kidney accumulation in rats (Borghoff, Miller, Bowen, & Swenberg, 1991).
Enzymatic Reactions and Synthesis : Various studies have utilized the compound in the synthesis of other significant molecules like GABOB and Carnitine through enzymatic processes (Kamal, Khanna, & Krishnaji, 2007).
Structural and Mechanistic Studies : Investigations have been conducted into the chemical structure and mechanisms of action of derivatives of this compound, including their interactions and transformations in different chemical processes (Chalkley & Bloxham, 1976).
Chemical Modifications and Derivatives : The compound has been a focus in studies aiming to create new derivatives and understand their potential applications, such as in the creation of cyclic stabilised forms of other amino acids (Cheung & Shoolingin‐Jordan, 1997).
Isotope-labeled Compounds Synthesis : It has been used in the synthesis of isotopically labeled compounds, providing insights into the structure and function of amino acids (Yuan Kor, 1983).
Stereochemistry in Drug Development : The stereochemistry of derivatives of this compound has been essential in the synthesis of amino acids used in pharmaceuticals (Giordano, Spinella, & Sodano, 1999).
Large Scale Manufacturing Processes : Its derivatives have been developed for large-scale manufacturing, illustrating its industrial relevance (Murtagh et al., 2011).
Development of Novel Compounds : Research has been conducted into novel derivatives of this compound, expanding its potential applications (Putis, Shuvalova, & Ostrovskii, 2008).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .
Propiedades
IUPAC Name |
3-amino-2,2,4-trimethylpentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-5(2)6(9)8(3,4)7(10)11;/h5-6H,9H2,1-4H3,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUVNVZKIOWVTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)(C)C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate](/img/structure/B2411582.png)

![1-(Azepan-1-yl)-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2411586.png)
![(7-{[(4-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2411587.png)
![N-(3-fluoro-4-methylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2411590.png)



![2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2411596.png)

![N-(4-carbamoylphenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2411599.png)
![3-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2411600.png)
